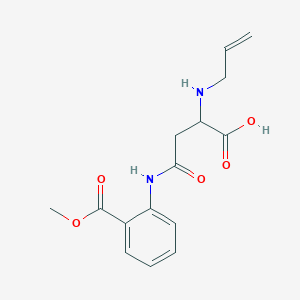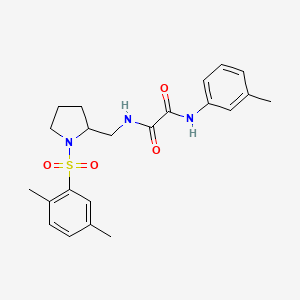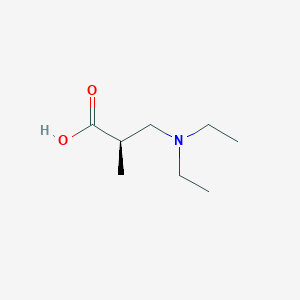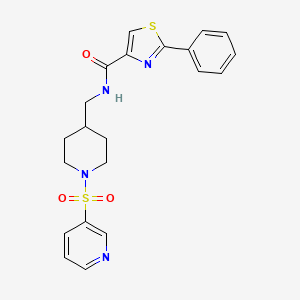![molecular formula C11H20ClNO2 B2427433 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2248301-38-2](/img/structure/B2427433.png)
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with a dimethylamino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with dimethylamine under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides, carboxylic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure but with a methoxycarbonyl group instead of a dimethylamino group.
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: Contains an amino group instead of a dimethylamino group.
Uniqueness
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
特性
IUPAC Name |
4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14;/h3-8H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAEKOIMCIYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248301-38-2 |
Source


|
| Record name | 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2427353.png)
![2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2427355.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2427357.png)


![1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2427366.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2427373.png)
